Triacontanoic acid

Übersicht

Beschreibung

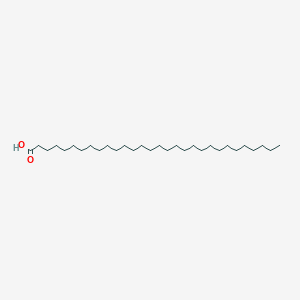

Triacontanoic acid (C30H60O2), also known as melissic acid, is a saturated very-long-chain fatty acid (VLCFA) with a 30-carbon backbone. It is classified under the even-numbered alkanoic acids and is structurally denoted as CH3-(CH2)28-COOH . This compound is widely distributed in nature, occurring in plant cuticular waxes (e.g., Eucalyptus globulus leaves) , medicinal herbs (e.g., Phyllanthus emblica and Lysimachia davurica) , marine sponges , and fungal lipid profiles under stress conditions .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Triacontansäure kann durch verschiedene chemische Wege synthetisiert werden. Ein Verfahren beinhaltet die Verwendung von Bernsteinsäureanhydrid und Docosansäure, um über Acylierungssequenzen verschiedene Kohlenstoffketten zu verknüpfen . Ein weiteres Verfahren beinhaltet die Suspension von Triacontansäure in wasserfreiem Chloroform, gefolgt von der Zugabe von Thionylchlorid .

Industrielle Produktionsmethoden: Die industrielle Produktion von Triacontansäure erfolgt häufig durch Extraktion aus natürlichen Quellen wie Bienenwachs. Das Verfahren umfasst die Reinigung und Kristallisation, um die reine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Esterification and Hydrolysis

Triacontanoic acid undergoes esterification with alcohols to form esters, a reaction critical for industrial applications such as wax and lubricant production. Conversely, hydrolysis of its esters regenerates the parent acid.

Key Reaction Parameters:

-

Industrial Synthesis : Ethyl triacontanoate is synthesized via acid-catalyzed esterification, with recrystallization in methyl ethyl ketone achieving 91.8% purity .

-

Kinetics : Hydrolysis under basic conditions (saponification) forms water-soluble salts, while acidic hydrolysis is slower due to the acid’s low solubility .

Salt Formation

Reaction with bases produces salts, which are utilized in surfactants and emulsifiers.

Example:

-

Conditions : Aqueous alkali metal hydroxides (e.g., NaOH, KOH) at 90–110°C .

-

Applications : Sodium triacontanoate serves as a precursor in lipid membrane studies .

Reduction to Alcohol

This compound is reduced to 1-triacontanol (C₃₀H₆₂O), a plant growth stimulant, using borane-based reagents.

Reaction Pathway:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Borane-methyl sulfide complex | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 40–65°C for 2–3 hours | |

| Purity | >90% after purification |

-

Industrial Relevance : This reduction is scalable, with applications in agriculture to enhance crop yields .

Transesterification

Ethyl triacontanoate undergoes transesterification with other alcohols to produce alternative esters.

Example with Methanol:

| Condition | Detail | Source |

|---|---|---|

| Catalyst | Sodium methoxide (NaOCH₃) | |

| Temperature | Mild heating (50–70°C) | |

| Yield | Dependent on alcohol reactivity |

Biological and Catalytic Reactions

This compound participates in enzymatic processes, particularly in lipid metabolism.

Key Findings:

-

PNPLA1 Enzyme : Catalyzes the synthesis of acylceramides from this compound derivatives in epidermal lipid bilayers, critical for skin barrier function .

-

Antimicrobial Activity : Derivatives like ethyl triacontanoate inhibit pathogens such as Candida gabrata at concentrations as low as 100 µg/mL .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes to form carbon oxides and hydrocarbons.

| Decomposition Product | Conditions | Source |

|---|---|---|

| CO, CO₂, alkanes | >200°C, inert atmosphere |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide Residue Removal

Triacontanoic acid has been studied for its effectiveness in agricultural practices, particularly in the removal of pesticide residues from fruits. A notable method involves using ozone-microbubble treatments where melissic acid acts as a surfactant to enhance the efficacy of ozone in degrading pesticide residues on fruit surfaces . This application is crucial for ensuring food safety and compliance with agricultural standards.

Soil Health and Plant Growth

Research indicates that this compound can positively influence soil health and plant growth. It has been incorporated into formulations aimed at enhancing soil structure and nutrient availability, thereby promoting better crop yields . The fatty acid's role as a natural soil conditioner is being explored further in sustainable agriculture practices.

Pharmaceutical Applications

Antithrombotic Properties

this compound is a component of D-003, a natural mixture derived from sugar cane wax that exhibits significant antithrombotic effects. Studies have shown that D-003 inhibits platelet aggregation and arterial thrombosis in experimental models, suggesting that this compound may play a role in cardiovascular health by preventing blood clots . This application highlights its potential as a therapeutic agent for cardiovascular diseases.

Anti-inflammatory Effects

In addition to its antithrombotic properties, this compound has demonstrated anti-inflammatory effects in various studies. It has been associated with the modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Material Science Applications

Self-Assembly and Nanotechnology

this compound can undergo self-assembly to form nanostructures, which have potential applications in drug delivery systems and nanomedicine. Its ability to form stable micelles makes it an attractive candidate for encapsulating drugs and enhancing their bioavailability . Research into the self-assembly behavior of this compound is ongoing, with implications for developing advanced materials.

Cosmetic Formulations

Due to its emollient properties, this compound is used in cosmetic formulations as a skin-conditioning agent. Its ability to enhance the texture and stability of creams and lotions makes it valuable in the personal care industry .

Case Studies

Wirkmechanismus

Triacontanoic acid exerts its effects through various molecular pathways:

Plant Growth Regulation: It enhances photosynthesis, protein biosynthesis, and nutrient transport in plants.

Stress Tolerance: Modulates stress tolerance mechanisms in plants by activating specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Triacontanoic acid is part of a homologous series of saturated fatty acids with varying chain lengths. The table below summarizes its key distinctions from analogous compounds:

Key Observations:

Chain Length and Physical Properties: Longer-chain acids (C24–C30) exhibit higher melting points and hydrophobicity, influencing their roles in structural lipids and waxes. This compound’s extended chain enhances membrane rigidity compared to shorter analogs like hexadecanoic acid (C16:0) . In Eucalyptus globulus, C30:0 and C26:0 dominate saturated fatty acids in dichloromethane extracts, with C30:0 showing higher thermal stability .

Abundance Variability: Hexadecanoic acid (C16:0) is the most abundant saturated fatty acid across diverse sources (e.g., 9.7% in dichloromethane plant extracts ). In contrast, this compound is typically less abundant but prominent in specialized contexts (e.g., second-most abundant saturated fatty acid in elderberry stalks ).

Biological Roles: Anti-Fungal Activity: this compound is linked to stress-induced anti-fungal responses in Phanerochaete chrysosporium , whereas shorter-chain acids like C16:0 lack this specificity. Biomedical Potential: this compound derivatives (e.g., methyl esters) are bioactive irritants in marine sponges , while C16:0 and C18:0 are associated with cardiovascular health .

Anti-Fungal and Cytotoxic Activity

It also exhibits cytotoxicity in Calotropis gigantea stem bark extracts (IC50 = 18.48 µg/ml in fraction E) , outperforming shorter-chain analogs.

Industrial and Biomedical Uses

- Eucalyptus Extracts : C30:0 and C26:0 are key constituents in waterproofing materials and organic synthesis .

- Propolis and Marine Sources : C30:0 methyl ester in Jordanian propolis and Egyptian marine environments highlights its role in natural product chemistry .

Environmental Significance

Even-numbered VLCFAs (C24–C34) in aerosols serve as biomarkers for plant wax degradation, with C30:0 detected in rural air samples .

Biologische Aktivität

Triacontanoic acid, also known as melissic acid, is a saturated fatty acid with the chemical formula . It is classified as a very long-chain fatty acid (VLCFA) and is primarily found in beeswax and various plant waxes. This compound has garnered attention for its diverse biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, supported by data tables and research findings.

This compound is a white solid that is soluble in organic solvents but practically insoluble in water. Its structure consists of a long aliphatic chain, which contributes to its unique biological properties.

Sources

This compound can be extracted from various natural sources:

- Beeswax : A significant source due to its presence in the form of esters.

- Plants : Found in species such as Kigelia africana and Terminalia chebula.

- Marine Algae : Isolated from certain algae like Gracilaria corticata.

1. Antibacterial Activity

This compound exhibits notable antibacterial properties. A study conducted on extracts from Gracilaria corticata reported that this compound, methyl ester showed significant antibacterial activity against various pathogens. The effectiveness was evaluated using standard bacterial strains, demonstrating its potential as a natural antimicrobial agent .

Table 1: Antibacterial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

2. Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This suggests its potential application in treating inflammation-related disorders .

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH radical scavenging assay. Results indicate that it effectively scavenges free radicals, contributing to cellular protection against oxidative stress .

Table 2: Antioxidant Activity of this compound

| Concentration (mg/ml) | % Inhibition | IC50 (mg/ml) |

|---|---|---|

| 100 | 25 | 40 |

| 200 | 35 | - |

| 300 | 50 | - |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various fatty acids, this compound was found to inhibit the growth of several bacterial strains effectively. The study highlighted its potential use in food preservation and as a natural preservative in cosmetic formulations .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory mechanisms of this compound revealed that it significantly reduced the levels of TNF-α and IL-6 in LPS-stimulated macrophages. This suggests its role in modulating immune responses and potentially treating chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the molecular identity and purity of triacontanoic acid?

this compound (C30H60O2, MW 452.8) can be characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its molecular structure. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) is recommended. Due to its low solubility in water, samples should be dissolved in organic solvents like DMSO (5 mg/mL) or chloroform for analysis .

Q. How can researchers address solubility challenges when working with this compound in vitro?

this compound is insoluble in water but dissolves in organic solvents such as DMSO, ethanol, or chloroform. For cell-based studies, prepare stock solutions in DMSO (≤11 mM) and dilute in culture media to avoid solvent toxicity. Sonication or mild heating (≤40°C) can aid dissolution. Always confirm solubility empirically using dynamic light scattering (DLS) or visual inspection for precipitates .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store this compound as a powder at -20°C in airtight, light-protected containers. For solutions, use anhydrous DMSO and aliquot to avoid freeze-thaw cycles. Under these conditions, stability exceeds four years. Regularly validate integrity via melting point analysis (92–94°C) or FT-IR spectroscopy to detect degradation .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported biological activities of this compound across studies?

Discrepancies in bioactivity (e.g., anti-inflammatory prediction efficacy of -6.7 kcal/mol vs. -33.8 kcal/mol for a multi-component formulation) may arise from differences in experimental design, such as solvent choice, concentration gradients, or synergistic effects in mixtures . To address this:

- Use standardized protocols (e.g., fixed solvent systems, controlled pH).

- Validate activity in multiple assay types (e.g., enzyme inhibition, cell viability).

- Perform dose-response curves and compare EC50 values across studies.

Q. What advanced techniques are recommended for quantifying this compound in complex biological matrices?

For metabolic or lipidomic studies, derivatize this compound into volatile methyl esters (FAMEs) using reagents like MSTFA or pyridine, followed by GC-MS analysis. Include internal standards (e.g., ribitol) to normalize extraction efficiency. For tissue samples, optimize lipid extraction using Folch or Bligh-Dyer methods and validate recovery rates via spike-in experiments .

Q. How should researchers design experiments to investigate the role of this compound in lipid raft formation or membrane dynamics?

Use fluorescence anisotropy with probes like DPH or Laurdan to assess membrane fluidity. Combine this with atomic force microscopy (AFM) to visualize lipid domains. For in vitro systems, prepare model membranes (e.g., liposomes) with varying this compound ratios (0–30 mol%) and monitor phase behavior via differential scanning calorimetry (DSC) .

Q. What methodological considerations are critical for synthesizing this compound derivatives with modified chain lengths or functional groups?

Long-chain synthesis requires stepwise elongation via malonyl-CoA or fatty acid synthase systems. For chemical modification:

- Protect the carboxylic acid group using tert-butyl esters.

- Employ cross-coupling reactions (e.g., Suzuki-Miyaura) for chain termination.

- Purify intermediates using flash chromatography (silica gel, hexane:ethyl acetate gradients).

Validate intermediates via <sup>13</sup>C NMR to confirm chain length and functionalization .

Q. Data Analysis and Interpretation

Q. How can researchers statistically analyze dose-dependent effects of this compound in cell viability assays?

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report EC50/IC50 values with 95% confidence intervals. For non-monotonic responses, use Bayesian hierarchical models or segmented regression. Always include positive controls (e.g., palmitic acid) and account for solvent effects via vehicle-only baselines .

Q. What strategies mitigate batch-to-batch variability in this compound sourced from different suppliers?

- Characterize batches via GC-MS for chain-length homogeneity.

- Perform functional assays (e.g., membrane permeability tests) to compare biological activity.

- Collaborate with suppliers to request certificates of analysis (CoA) detailing purity, melting point, and solvent residues .

Q. Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Wear nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, wash with soap and water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Consult safety data sheets (SDS) for region-specific regulations (e.g., OSHA, EINECS 208-042-3) .

Eigenschaften

IUPAC Name |

triacontanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-29H2,1H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOCUJPBKOZGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075052 | |

| Record name | Triacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Triacontanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-50-3 | |

| Record name | Triacontanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacontanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIACONTANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacontanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACONTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLT2OTQ105 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93.5 - 94 °C | |

| Record name | Melissic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.